molecular formula C15H15N5O3S B2850848 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 1251609-58-1

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2850848
CAS RN: 1251609-58-1
M. Wt: 345.38
InChI Key: NLBMQMGDLPHMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea, also known as Compound C, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of cellular energy homeostasis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has been widely used as a pharmacological tool to study the role of AMPK in various biological processes. It has been shown to inhibit AMPK activity in vitro and in vivo, leading to a decrease in glucose uptake, fatty acid oxidation, and protein synthesis. 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has also been used to investigate the downstream signaling pathways of AMPK, such as the mTOR and p53 pathways, and their roles in cell growth, metabolism, and apoptosis.

Mechanism Of Action

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C binds to the catalytic subunit of AMPK, blocking its phosphorylation and activation by upstream kinases, such as LKB1 and CaMKK2. This results in a decrease in the phosphorylation of downstream targets of AMPK, such as ACC and Raptor, leading to a decrease in fatty acid oxidation and protein synthesis, respectively. 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has also been shown to inhibit the activity of other kinases, such as ROCK and Pim-1, at high concentrations.
Biochemical and Physiological Effects
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has been shown to have diverse biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In skeletal muscle cells, 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has been shown to impair glucose uptake and glycogen synthesis, leading to insulin resistance. In adipocytes, 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has been shown to inhibit lipolysis and adipogenesis, leading to a decrease in fat mass. In neurons, 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has been shown to protect against ischemic injury and neurodegeneration.

Advantages And Limitations For Lab Experiments

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C has several advantages and limitations for lab experiments. Its high potency and selectivity make it a valuable tool for studying the role of AMPK in various biological processes. However, its off-target effects and potential toxicity at high concentrations should be taken into consideration. Moreover, the use of 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C as a pharmacological tool should be complemented by genetic and biochemical approaches to confirm the specificity of its effects.

Future Directions

There are several future directions for the research on 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C. First, the development of more potent and selective AMPK inhibitors, with improved pharmacokinetic properties and fewer off-target effects, could lead to the discovery of new therapeutic targets for various diseases. Second, the investigation of the role of AMPK in the regulation of autophagy, mitophagy, and other cellular processes could provide new insights into the pathogenesis of diseases such as cancer and neurodegeneration. Third, the identification of biomarkers of AMPK activation and inhibition could facilitate the clinical translation of AMPK-targeted therapies.

Synthesis Methods

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C is synthesized by reacting 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazole-2-amine with 3-(2-methoxyphenyl)isocyanate in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), in an organic solvent, such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea C in high yield and purity.

properties

IUPAC Name

1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-8-12(24-9(2)16-8)13-19-20-15(23-13)18-14(21)17-10-6-4-5-7-11(10)22-3/h4-7H,1-3H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBMQMGDLPHMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea

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